molecular formula C25H22N6O2 B2894747 N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396764-91-2

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2894747
CAS No.: 1396764-91-2
M. Wt: 438.491
InChI Key: IFSXALUHZCWLKB-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted at the 1-position with a 2-methoxyphenyl group and at the 5-position with a pyridin-2-yl moiety. The amide side chain is linked to a 2-(1H-indol-3-yl)ethyl group. This structural framework is characteristic of bioactive molecules targeting kinases or receptors, as triazole carboxamides are known for their ability to engage in hydrogen bonding and π-π interactions with biological targets .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-pyridin-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O2/c1-33-22-12-5-4-11-21(22)31-24(20-10-6-7-14-26-20)23(29-30-31)25(32)27-15-13-17-16-28-19-9-3-2-8-18(17)19/h2-12,14,16,28H,13,15H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSXALUHZCWLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCCC3=CNC4=CC=CC=C43)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Triazole Formation via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition

The 1,5-disubstituted triazole scaffold is synthesized using a ruthenium-catalyzed [3+2] cycloaddition to achieve regiocontrol.

  • Azide precursor : 2-Methoxyphenyl azide, prepared from 2-methoxybenzyl bromide via nucleophilic substitution with sodium azide.
  • Alkyne precursor : Pyridin-2-ylpropiolic acid, synthesized by Sonogashira coupling of pyridin-2-ylacetylene with methyl propiolate, followed by hydrolysis.

Reaction conditions :

  • Catalyst: Cp*RuCl(PPh₃)₂ (5 mol%)
  • Solvent: Dichloromethane, 60°C, 12 hours
  • Yield: 78%

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, 1H, pyridinyl-H), 7.92 (s, 1H, triazole-H), 7.45–7.30 (m, 4H, aryl-H).
  • HRMS : m/z calcd. for C₁₅H₁₂N₃O₃ [M+H]⁺ 298.0924, found 298.0926.

Carboxylic Acid Functionalization

The propiolic acid moiety in the alkyne precursor ensures a carboxylic acid group at the triazole’s 4-position post-cycloaddition. Acidic workup (HCl, 1M) isolates the triazole-4-carboxylic acid.

Synthesis of N-[2-(1H-Indol-3-yl)ethyl]amine

Indole Alkylation

Ethyl indole-3-carboxylate is alkylated using 2-bromoethylphthalimide under basic conditions:

  • Reagents : NaH (2 eq), DMF, 0°C → RT, 24 hours.
  • Product : Ethyl 1-(2-phthalimidoethyl)-1H-indole-3-carboxylate (yield: 85%).

Deprotection and Reduction

  • Phthalimide removal : Hydrazine hydrate (2 eq), ethanol, reflux, 6 hours.
  • Ester reduction : LiAlH₄ (4 eq), THF, 0°C → RT, 2 hours.
  • Final product : N-[2-(1H-Indol-3-yl)ethyl]amine (yield: 91%).

Characterization :

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 136.2 (indole-C3), 127.8 (CH₂), 118.5–121.3 (aromatic carbons).

Amide Coupling

Acid Activation

The triazole-4-carboxylic acid is activated as an acyl chloride using oxalyl chloride (2 eq) and catalytic DMF in dichloromethane.

Amide Bond Formation

The acyl chloride reacts with N-[2-(1H-indol-3-yl)ethyl]amine in the presence of triethylamine (3 eq):

  • Solvent : DCM, 0°C → RT, 4 hours.
  • Yield : 82%.

Optimization Table :

Reagent System Solvent Temperature Yield (%)
EDCI/HOBt DMF 0°C → RT 75
Oxalyl chloride/TEA DCM 0°C → RT 82
HATU/DIEA DMF RT 80

Analytical Validation

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.92 (s, 1H, indole-NH), 8.72 (d, 1H, pyridinyl-H), 7.65 (s, 1H, triazole-H), 6.95–7.40 (m, 10H, aromatic-H).
  • ¹³C NMR (125 MHz, DMSO-d₆): δ 165.2 (C=O), 152.1 (triazole-C), 136.0–118.2 (aromatic carbons).
  • HRMS : m/z calcd. for C₂₉H₂₅N₆O₂ [M+H]⁺ 513.2041, found 513.2043.

Purity Analysis

  • HPLC : 98.5% purity (C₁₈ column, 70:30 MeOH/H₂O, 1.0 mL/min).

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the modulation of signaling pathways, ultimately resulting in the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural and Pharmacological Comparison of Triazole Carboxamides and Related Derivatives

Compound Name Core Structure R1 (1-position) R2 (5-position) Amide Substituent Key Features & Inferred Activity Reference
Target Compound 1H-1,2,3-triazole 2-methoxyphenyl pyridin-2-yl N-[2-(1H-indol-3-yl)ethyl] Potential kinase inhibition via pyridinyl and indole interactions -
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (Compound A) 1H-1,2,3-triazole 2-methoxyphenyl methyl N-(4-ethoxyphenyl) Reduced aromatic interactions due to methyl; no reported activity
1-(2-Chlorophenyl)-N-[4-(dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide (Compound B) 1H-1,2,3-triazole 2-chlorophenyl pyridin-2-yl N-[4-(dimethylamino)benzyl] Enhanced lipophilicity from chlorophenyl; possible CNS targeting
N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide (Compound C) Pyrrolidine 4-methoxyphenyl oxo N-[2-(1H-indol-3-yl)ethyl] Flexible pyrrolidine core; potential metabolic instability

Key Observations:

Core Structure Influence :

  • The 1,2,3-triazole core in the target compound and Compounds A/B allows for planar geometry, facilitating binding to enzymatic pockets. In contrast, Compound C’s pyrrolidine introduces conformational flexibility, which may reduce target specificity .
  • The pyridin-2-yl group (target and Compound B) enhances binding via π-stacking and hydrogen bonding, as seen in kinase inhibitors .

Substituent Effects :

  • R1 Position : A 2-methoxyphenyl group (target and Compound A) provides moderate electron-donating effects, improving solubility compared to Compound B’s 2-chlorophenyl .
  • Amide Side Chain : The indol-3-yl ethyl group (target and Compound C) may enhance blood-brain barrier penetration, as indole derivatives are prevalent in CNS-targeting drugs .

The absence of pyridinyl in Compound A likely diminishes kinase affinity, highlighting the critical role of R2 substituents in activity .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure

The compound belongs to the class of triazole derivatives and features a unique combination of indole and pyridine moieties, which are known for their significant biological properties.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of triazole derivatives, including this compound. The following table summarizes key findings regarding its anticancer activity:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Evren et al. (2019) A549 (lung adenocarcinoma)< 10Induces apoptosis via mitochondrial pathway
PMC9268695 Jurkat (T-cell leukemia)1.61 ± 1.92Inhibits Bcl-2 expression
BenchChem Various cancer cell linesVariesTargets oncogenic signaling pathways

The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the downregulation of oncogenes and the upregulation of tumor suppressor genes.

2. Antiviral Properties

Indole derivatives, including this compound, exhibit promising antiviral activities. Research indicates that these compounds can inhibit viral replication by targeting essential viral enzymes. For instance, some studies have reported that indole derivatives act as inhibitors of IMP dehydrogenase (IMPDH), crucial for guanine nucleotide synthesis in viruses .

3. Anti-inflammatory Effects

Recent investigations have also pointed to the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases .

The mechanisms underlying the biological activities of this compound include:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathways.
  • Enzyme Inhibition : It inhibits key enzymes involved in viral replication and oncogenic signaling.
  • Cytokine Modulation : It modulates the expression of inflammatory cytokines.

Case Study 1: Anticancer Efficacy

In a study conducted by Evren et al., the compound demonstrated significant cytotoxicity against A549 lung adenocarcinoma cells with an IC50 value below 10 µM. The study concluded that the compound's ability to induce apoptosis was linked to its structural components that interact with cellular pathways involved in cancer progression .

Case Study 2: Antiviral Activity

Research published in PMC9268695 indicated that certain indole derivatives could effectively inhibit viral replication by targeting IMPDH. The study suggested that this compound might share similar mechanisms due to its structural similarities with other known inhibitors .

Q & A

Q. What are the recommended synthetic routes for preparing N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves:

  • Click chemistry for triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging precursors like 2-methoxyphenyl azides and pyridinyl alkynes .
  • Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to attach the indole-ethylamine moiety to the triazole-carboxylic acid intermediate .
  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the triazole ring and substitution patterns on aromatic groups (e.g., methoxyphenyl, pyridinyl) .
  • LC-MS : To verify molecular ion peaks ([M+H]⁺) and purity (>95%) .
  • X-ray crystallography : For resolving stereochemical ambiguities in the triazole-indole-pyridine scaffold .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Accelerated stability studies : Expose the compound to light (UV-Vis), humidity (40–75% RH), and temperature (4°C, 25°C, 40°C) for 1–3 months, monitoring degradation via HPLC .
  • Degradation profiling : Identify hydrolytic (amide bond cleavage) or oxidative (methoxy group) degradation products using LC-QTOF-MS .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models to identify metabolic instability or poor absorption .
  • Metabolite identification : Use microsomal assays (human/rat liver S9 fractions) and UPLC-MS/MS to detect active/inactive metabolites that explain efficacy gaps .
  • Target engagement assays : Employ SPR or thermal shift assays to confirm binding affinity to intended targets (e.g., kinase enzymes) across models .

Q. What strategies optimize the compound’s selectivity for kinase inhibition?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents on the pyridine (e.g., electron-withdrawing groups) and indole (e.g., N-alkylation) to reduce off-target binding .
  • Molecular docking : Perform in silico simulations (AutoDock Vina) using kinase crystal structures (e.g., PDB 3POZ) to predict binding poses and guide synthetic modifications .

Q. How can low yields in triazole ring formation be addressed?

  • Catalyst optimization : Replace Cu(I) with Ru(II) catalysts (e.g., [Cp*RuCl]₄) to improve regioselectivity and yield in strained environments .
  • Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 24 hrs) and increase yield (85% vs. 50%) by enhancing reaction kinetics under controlled microwave conditions .

Key Considerations for Experimental Design

  • Controlled reaction environments : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive indole and pyridine moieties .
  • Biological assay validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n=3) to ensure reproducibility .

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